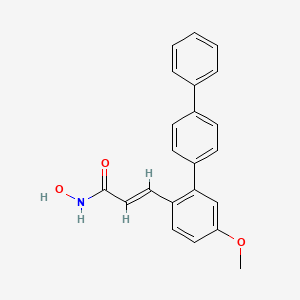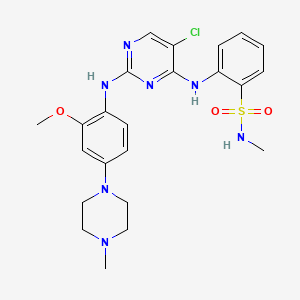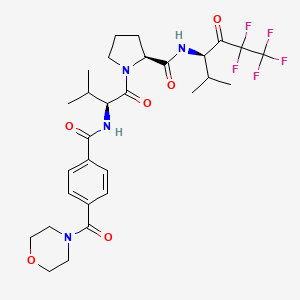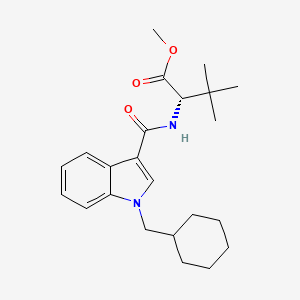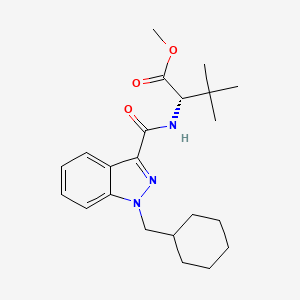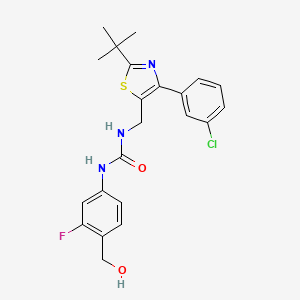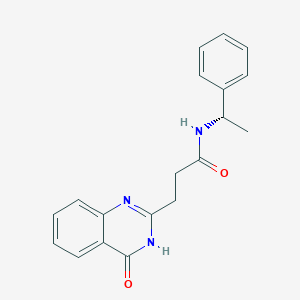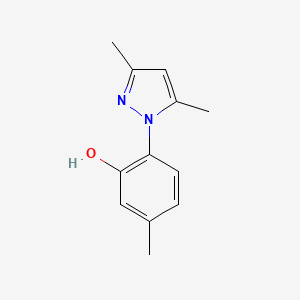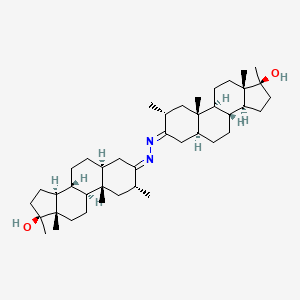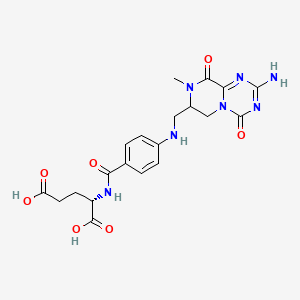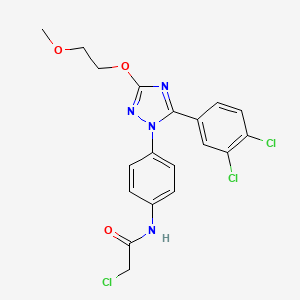
MI 2 MALT1 inhibitor
Übersicht
Beschreibung
MI-2: is a potent inhibitor that targets the interaction between menin and MLL (Mixed Lineage Leukemia) proteins. Menin is a tumor suppressor protein, and MLL fusion proteins are associated with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) due to chromosomal translocations. The compound disrupts the bivalent protein-protein interaction between menin and MLL, leading to specific effects in leukemia cells .
Wirkmechanismus
Target of Action
The primary target of the MI-2 (MALT1 inhibitor) is the Mucosa-associated lymphoid tissue protein 1 (MALT1) . MALT1 is a human paracaspase protein with proteolytic activity via its caspase-like domain . It plays a crucial role in the survival and proliferation of malignant lymphomas addicted to chronic B cell receptor signaling .
Mode of Action
MI-2 binds directly to MALT1, leading to the irreversible suppression of its protease function . This interaction results in the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes .
Biochemical Pathways
The inhibition of MALT1 by MI-2 disrupts diverse signal transduction pathways, notably impeding the nuclear factor κB (NF-κB) pathway . The suppression of NF-κB activation is achieved by elevating IκB and disrupting the nuclear localization of p65 and c-Rel . This effect is observed in both the basal state and when stimulated by BCMA, highlighting the pivotal role of MALT1 inhibition in influencing cell survival .
Pharmacokinetics
It is known that mi-2 is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of MALT1 by MI-2 leads to significant cellular effects. It effectively inhibits cell growth, inducing mitochondria-dependent apoptotic cell death . In a T-ALL mouse model, MI-2 significantly reduced leukemic burden and prolonged the survival of leukemia-bearing mice . Furthermore, MI-2 induces properties associated with immunogenic cell death (ICD), as evidenced by increased calreticulin (CRT), ATP release, and high-mobility group protein B1 (HMGB1) upregulation, consequently triggering ICD-associated immune activation and enhancing CD8+ T-cell cytotoxicity in vitro .
Action Environment
The action of MI-2 (MALT1 inhibitor) can be influenced by environmental factors. For instance, in vascular smooth muscle cells, MI-2 treatment led to concentration- and time-dependent cell death, which was rescued by the iron chelator deferoxamine (DFO) or ferrostatin-1 (Fer-1), a specific inhibitor of ferroptosis . Moreover, local application of MI-2 significantly reduced carotid neointima lesions and atherosclerosis in mice, which were both ameliorated by co-treatment with Fer-1 .
Biochemische Analyse
Biochemical Properties
The MI 2 MALT1 inhibitor interacts with the MALT1 protein, a human paracaspase protein with proteolytic activity via its caspase-like domain . The inhibitor diminishes the response of endothelial cells to inflammatory stimuli .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. For instance, it leads to concentration- and time-dependent cell death of cultured aortic smooth muscle cells . It also significantly suppresses the cell growth, proliferation, and colony formation of T-cell acute lymphoblastic leukemia (T-ALL) cells .
Molecular Mechanism
The this compound exerts its effects at the molecular level by inhibiting MALT1, thereby disrupting the nuclear localization of p65 and c-Rel . It also blocks both baseline and Notch1-induced activation of the nuclear factor κB pathway, which mediates T-ALL cell survival .
Temporal Effects in Laboratory Settings
Over time, the this compound leads to a rapid loss of contractility in mouse aortas . It also reduces leukemic burden and prolongs the survival of leukemia-bearing mice .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. For example, local application of the inhibitor significantly reduces carotid neointima lesions and atherosclerosis in C57BL/6J mice and apolipoprotein-E knockout (ApoE−/−) mice .
Metabolic Pathways
The this compound is involved in the metabolic pathways that regulate the functions of vascular smooth muscle cells . It downregulates the expression of glutathione peroxidase 4 (GPX4) and ferritin heavy polypeptide 1 (FTH1) .
Transport and Distribution
The this compound is transported and distributed within cells and tissues, influencing their function
Vorbereitungsmethoden
Synthetic Routes:: MI-2 can be synthesized using chemical methods. Unfortunately, specific synthetic routes are not widely disclosed in the literature. custom synthesis services are available for obtaining MI-2.
Industrial Production:: Information regarding large-scale industrial production methods for MI-2 is limited. Researchers primarily use custom synthesis or obtain it from specialized suppliers.
Analyse Chemischer Reaktionen
Reaktionstypen:: MI-2 unterliegt selbst keinen umfangreichen chemischen Umwandlungen. Seine Hauptrolle liegt in der Störung der Menin-MLL-Interaktion. Es beeinflusst indirekt nachgeschaltete zelluläre Prozesse.
Häufige Reagenzien und Bedingungen:: Da MI-2 hauptsächlich als Forschungswerkzeug verwendet wird, beteiligt es sich nicht an typischen chemischen Reaktionen. Stattdessen moduliert es zelluläre Signalwege.
Wissenschaftliche Forschungsanwendungen
MI-2 findet in verschiedenen wissenschaftlichen Bereichen Anwendung:
Leukämieforschung: Die Aktivität von MI-2 gegen MLL-Fusionsproteine macht es wertvoll für die Erforschung von Leukämie.
Epigenetik: Forscher untersuchen seine Auswirkungen auf die Genexpression und die Chromatinregulation.
Arzneimittelentwicklung: MI-2 dient als Ausgangspunkt für die Entwicklung neuartiger Menin-MLL-Inhibitoren.
5. Wirkmechanismus
MI-2 bindet direkt mit niedriger nanomolarer Affinität an Menin und stört die Menin-MLL-Interaktion. Diese Störung beeinflusst die nachgeschaltete Genexpression, Zellproliferation und -differenzierung. Die genauen beteiligten molekularen Ziele und Signalwege werden noch untersucht .
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von MI-2 liegt in seiner spezifischen Zielsetzung der Menin-MLL-Interaktion. Ähnliche Verbindungen können andere Menin-Inhibitoren oder Moleküle umfassen, die epigenetische Signalwege beeinflussen.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGQZBSEMDPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), and why is it a promising target for cancer therapy?
A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique protein with dual functions: it acts as a scaffold protein, facilitating the assembly of protein complexes, and as a protease, an enzyme that breaks down other proteins. MALT1 plays a crucial role in the NF-κB signaling pathway, which regulates vital cellular processes like immune response, inflammation, and cell survival. In several cancers, including B-cell lymphomas, the NF-κB pathway becomes dysregulated, leading to uncontrolled cell growth and survival. Targeting MALT1, a key player in this pathway, holds promise for developing new cancer treatments. [, , , ]
Q2: How do MALT1 inhibitors, specifically MI-2, interact with MALT1?
A2: MI-2 is an irreversible inhibitor that covalently binds to the catalytic site of MALT1, effectively blocking its protease activity. [, , ]
Q3: What are the downstream effects of MALT1 inhibition by compounds like MI-2?
A3: Inhibiting MALT1 with MI-2 leads to a cascade of downstream effects, primarily by suppressing the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines like IL-10 and IL-2, crucial for B-cell lymphoma survival and proliferation. [, , , , , ] Additionally, MI-2 can induce apoptosis, a form of programmed cell death, in B-cell lymphoma cells. [, , , , ]
Q4: What information is available on the structure of MI-2?
A4: Detailed information about the molecular formula, weight, and spectroscopic data of MI-2 has not been publicly disclosed in the provided research papers. [1-24]
Q5: What is known about the material compatibility and stability of MI-2?
A5: The provided research papers do not delve into the performance and applications of MI-2 under various conditions or its compatibility with different materials. More research is needed to explore these aspects further. [1-24]
Q6: Are there any known catalytic properties of MALT1 inhibitors themselves?
A8: MALT1 inhibitors primarily function by blocking the catalytic activity of the MALT1 protease. They do not possess inherent catalytic properties themselves. [, , , ]
Q7: Have computational methods been used in the development of MALT1 inhibitors?
A9: Yes, computational chemistry, including free energy perturbation (FEP+) modeling and structure-based drug design, has been instrumental in identifying and optimizing novel MALT1 inhibitors. [, , ]
Q8: How have structure-activity relationship (SAR) studies guided the development of MALT1 inhibitors?
A10: SAR studies have been crucial in understanding how modifications to the chemical structure of MALT1 inhibitors affect their potency, selectivity, and other pharmacological properties. For instance, introducing electron-withdrawing groups in specific positions of the β-lapachone scaffold enhanced its MALT1 inhibitory activity. [, ]
Q9: What formulation strategies have been explored to improve the stability or bioavailability of MALT1 inhibitors?
A11: While the provided research papers highlight the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific details regarding formulation strategies to improve stability or bioavailability are limited. [, ]
Q10: What is the current status of SHE regulations regarding MALT1 inhibitors?
A10: The research papers primarily focus on the preclinical development of MALT1 inhibitors. Specific SHE regulations and compliance requirements will be addressed as these compounds progress through clinical trials and potential market authorization. [1-24]
Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of MI-2?
A13: Studies show that MI-2 demonstrates good oral bioavailability and can achieve plasma concentrations sufficient to inhibit MALT1 activity in vivo. [, , ] Further research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q12: What evidence supports the in vitro and in vivo efficacy of MALT1 inhibitors in B-cell lymphomas?
A14: MALT1 inhibitors have shown promising results in preclinical studies. In vitro, they effectively inhibit B-cell lymphoma cell proliferation and induce apoptosis. [, , , ] In vivo studies using xenograft mouse models have demonstrated significant tumor growth inhibition and improved survival with MALT1 inhibitor treatment, including those resistant to BTK inhibitors. [, , , ]
Q13: Have any clinical trials been conducted with MALT1 inhibitors?
A15: Yes, several MALT1 inhibitors have advanced to clinical trials for B-cell lymphomas. These trials are evaluating their safety, efficacy, and optimal dosing regimens. [, , , ]
Q14: Are there known mechanisms of resistance to MALT1 inhibitors?
A16: While MALT1 inhibitors show promise, research suggests that resistance might develop through mechanisms like constitutive activation of IKKβ, a downstream effector of the NF-κB pathway. [, ]
Q15: Have any specific drug delivery strategies been explored for MALT1 inhibitors?
A18: While research emphasizes the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific drug delivery strategies haven't been extensively discussed in the provided papers. [, ]
Q16: Have any biomarkers been identified for MALT1 inhibitor efficacy?
A19: Researchers are actively investigating potential biomarkers to predict the response to MALT1 inhibitor treatment. For instance, plasma IL-10 levels and tumor BCL10 levels have shown promise as pharmacodynamic markers. [, , ]
Q17: What analytical methods are used to characterize and quantify MALT1 inhibitors?
A20: Various analytical techniques are employed, including high-throughput screening, biochemical assays, cell-based assays (e.g., cytokine measurements, cell viability), and in vivo tumor models. [, , , , , ]
Q18: Is there any information available about the environmental impact and degradation of MALT1 inhibitors?
A18: The provided research papers primarily focus on the pharmacological and therapeutic aspects of MALT1 inhibitors. Additional research is needed to evaluate their environmental impact and degradation pathways. [1-24]
Q19: What strategies are being considered for the sustainable development and use of MALT1 inhibitors?
A19: As MALT1 inhibitors are still in the early stages of development, specific sustainability strategies are under investigation. This includes optimizing synthesis routes, minimizing waste generation, and exploring biodegradable alternatives. [1-24]
Q20: What research infrastructure and resources are crucial for advancing MALT1 inhibitor development?
A24: Key resources include access to chemical libraries for high-throughput screening, advanced computational modeling software, facilities for in vitro and in vivo studies, and collaborations between academia and pharmaceutical companies. [, , , ]
Q21: What are the key historical milestones in the development of MALT1 inhibitors?
A25: The discovery of MALT1's role in the NF-κB pathway and its involvement in B-cell lymphoma development marked crucial milestones. Subsequent identification and optimization of small molecule inhibitors like MI-2 have paved the way for potential therapeutic applications. [, , , , ]
Q22: How has cross-disciplinary collaboration contributed to advancements in MALT1 inhibitor research?
A26: MALT1 inhibitor research exemplifies the power of cross-disciplinary collaboration. Expertise from medicinal chemistry, biochemistry, immunology, oncology, and computational modeling has been instrumental in understanding MALT1's functions, identifying inhibitors, and translating these findings into potential therapeutic strategies. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


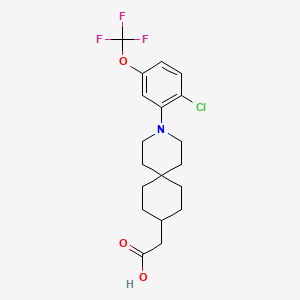
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
